![molecular formula C11H21NO5S B2649182 tert-butyl N-[4-(ethoxysulfonyl)but-3-en-2-yl]carbamate CAS No. 1824685-77-9](/img/structure/B2649182.png)

tert-butyl N-[4-(ethoxysulfonyl)but-3-en-2-yl]carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

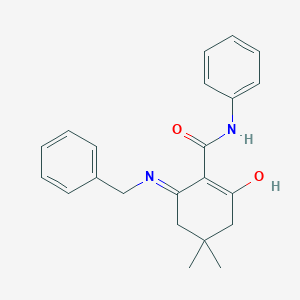

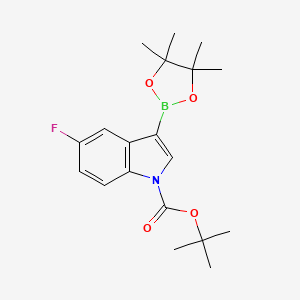

“tert-butyl N-[4-(ethoxysulfonyl)but-3-en-2-yl]carbamate” is a chemical compound with the CAS Number: 1824685-77-9 . It has a molecular weight of 279.36 . The IUPAC name of this compound is ethyl (E)-3-(((tert-butoxycarbonyl)amino)but-1-ene-1-sulfonate .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H21NO5S/c1-6-16-18(14,15)8-7-9(2)12-10(13)17-11(3,4)5/h7-9H,6H2,1-5H3,(H,12,13)/b8-7+ . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 279.36 .科学的研究の応用

Organic Synthesis Building Blocks

tert-butyl N-[4-(ethoxysulfonyl)but-3-en-2-yl]carbamate and related compounds have been identified as significant intermediates and building blocks in organic synthesis. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate, acting as N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines. This demonstrates their utility as precursors in the synthesis of complex organic molecules, highlighting their role in constructing N-hydroxylamine functionalities, which are valuable in various synthetic routes (Xavier Guinchard, Yannick Vallée, Jean-Noël Denis, 2005).

Synthesis of Amines and Ligands

N-tert-butanesulfinyl aldimines and ketimines serve as versatile intermediates for the asymmetric synthesis of amines, showcasing the broad utility of tert-butyl sulfonamide derivatives in synthesizing enantioenriched amines. This method involves preparing N-tert-butanesulfinyl imines from enantiomerically pure tert-butanesulfinamide and a variety of aldehydes and ketones, further illustrating the significant role of tert-butyl derivatives in facilitating the synthesis of a wide range of amines, including alpha-branched and alpha,alpha-dibranched amines, alpha- and beta-amino acids, 1,2- and 1,3-amino alcohols, and alpha-trifluoromethyl amines. This versatility underlines their importance in the development of new ligands for asymmetric catalysis (J. Ellman, T. D. Owens, T. P. Tang, 2002).

Novel Nitrogen Sources for Catalytic Reactions

The N-chloramine salt of tert-butylsulfonamide has been demonstrated as an efficient nitrogen source and terminal oxidant for catalytic aminohydroxylation and aziridination of olefins, resembling Chloramine-T in these reactions. This introduces tert-butylsulfonamide derivatives as valuable reagents in organic synthesis, particularly in introducing nitrogen functionalities into organic compounds through catalytic reactions. The ease of cleaving the sulfonyl-nitrogen bond under mild acidic conditions for the liberation of the amino group further exemplifies the practical utility of these compounds in synthetic chemistry (A V Gontcharov, H Liu, K B Sharpless, 1999).

Safety and Hazards

特性

IUPAC Name |

ethyl (E)-3-[(2-methylpropan-2-yl)oxycarbonylamino]but-1-ene-1-sulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO5S/c1-6-16-18(14,15)8-7-9(2)12-10(13)17-11(3,4)5/h7-9H,6H2,1-5H3,(H,12,13)/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRWUAFNFOUSVPJ-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOS(=O)(=O)C=CC(C)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOS(=O)(=O)/C=C/C(C)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Propan-2-yl-1-[1-(thiolan-3-yl)azetidin-3-yl]benzimidazole](/img/structure/B2649100.png)

![4-methyl-N-[1-(2-thienylacetyl)piperidin-4-yl]benzenesulfonamide](/img/structure/B2649102.png)

![1-[(2-Aminoethyl)sulfanyl]-4-fluorobenzene hydrochloride](/img/no-structure.png)

![1-([2,3'-Bipyridin]-3-ylmethyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2649110.png)

![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)butyramide](/img/structure/B2649115.png)

![N-[2-(4-Tert-butyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]prop-2-enamide](/img/structure/B2649119.png)

![2-[1-(2,4-Dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2649121.png)